2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog No.
S12504965
CAS No.
477318-96-0
M.F
C27H24F3N3O3S2
M. Wt
559.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1...

CAS Number

477318-96-0

Product Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C27H24F3N3O3S2

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C27H24F3N3O3S2/c1-2-36-19-12-10-18(11-13-19)33-25(35)23-20-8-3-4-9-21(20)38-24(23)32-26(33)37-15-22(34)31-17-7-5-6-16(14-17)27(28,29)30/h5-7,10-14H,2-4,8-9,15H2,1H3,(H,31,34)

InChI Key

SSDNWHAJKKWDQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCC5

The compound 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features, including a tetrahydro-benzothiolo-pyrimidine core and various substituents that enhance its chemical properties. The presence of both a sulfanyl group and a trifluoromethyl group contributes to its potential biological activity and reactivity.

This compound can be categorized as an organonitrogen heterocyclic compound due to the presence of nitrogen in its ring structure, which is typical for many biologically active molecules. Its molecular formula is C27H24F3N3O3SC_{27}H_{24}F_3N_3O_3S, and it has a molecular weight of approximately 559.62 g/mol.

The chemical reactivity of this compound can be attributed to several functional groups:

  • Sulfanyl Group: This group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Trifluoromethyl Group: Known for its electron-withdrawing properties, this group can influence the compound's reactivity in electrophilic aromatic substitution reactions.
  • Carbonyl Group: The presence of the carbonyl group in the structure allows for reactions typical of ketones and amides, such as nucleophilic addition and condensation reactions.

These functional groups make the compound versatile for various synthetic applications in medicinal chemistry.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity: Many benzothiolo-pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the sulfanyl group may enhance antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Compounds with similar scaffolds have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The synthesis of 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several steps:

  • Formation of the Benzothiolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The ethoxy and trifluoromethyl groups can be introduced via alkylation or halogenation methods.
  • Final Coupling Reaction: The sulfanyl group can be added through nucleophilic substitution on a suitable precursor.

Each step requires careful optimization to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its anticipated biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: The unique properties imparted by the trifluoromethyl group could make it useful in developing advanced materials with specific electronic or optical properties.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins could provide insights into its mechanism of action.
  • Receptor Binding Assays: Evaluating binding affinity to specific receptors involved in disease processes would help elucidate its therapeutic potential.

These studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((trans-4-hydroxycyclohexyl)amino)benzamideContains a trifluoromethyl group and indazole coreFocused on different biological targets
5-Amino-N-(4-(trifluoromethyl)phenyl)-2-methylthiazole-4-carboxamideFeatures a thiazole ring with trifluoromethyl substitutionDifferent heterocyclic structure but similar reactivity
2-Amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamideContains thieno-pyrimidine structureVariations in halogen substitutions affecting activity

These compounds demonstrate various structural features that contribute to their unique properties while highlighting the distinctive characteristics of the target compound.

Retrosynthetic Analysis of Benzothiolo[2,3-d]pyrimidine Core Architecture

The benzothiolo[2,3-d]pyrimidine core is synthesized via a cyclocondensation strategy. Disassembly of the core structure reveals two key precursors:

  • A tetrahydrobenzothiophene derivative with reactive α-positions for pyrimidine ring formation.
  • A urea or thiourea component to introduce the pyrimidin-4-one moiety.

In practice, heating tetrahydrobenzothiophene-2-carboxamide with formamide at elevated temperatures induces cyclization, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a pivotal intermediate. This method leverages the nucleophilic attack of the thiophene carboxamide nitrogen on the electrophilic carbon of formamide, followed by dehydration (Figure 1).

Key reaction conditions:

  • Temperature: 150–180°C
  • Solvent: Neat formamide or DMF
  • Yield: 70–85%.
PrecursorCyclization AgentProductYield (%)
Tetrahydrobenzothiophene-2-carboxamideFormamideTetrahydrobenzothieno[2,3-d]pyrimidin-4-one82

Thioether Bridge Formation Strategies in Heterocyclic Systems

The sulfanyl-acetamide side chain at the pyrimidine C-2 position is introduced via nucleophilic substitution or oxidative coupling. Two proven methods include:

  • Displacement of Chlorine: Reacting 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with a thiolate anion generated from N-[3-(trifluoromethyl)phenyl]acetamide-thiol. This proceeds in ethanol or DMF at 60–80°C, achieving yields of 65–75%.
  • On-Bead Thioether Cyclization: Adapted from solid-phase peptide synthesis, a chloroacetylated intermediate reacts with a cysteine-derived thiol under mild conditions (RT, 5 minutes). This method is highly chemoselective and avoids overalkylation.

Comparative efficiency:

MethodReaction TimeYield (%)Purity
Chlorine displacement4–6 hours70>90%
On-bead cyclization5 minutes85>95%

Regioselective Functionalization at Pyrimidine C-2 and C-4 Positions

The pyrimidine ring exhibits distinct reactivity at C-2 and C-4:

  • C-4 Position: Electrophilic substitution dominates due to electron deficiency. Treatment with amines (e.g., 4-ethoxyaniline) in DMF at 100°C installs aryl groups via nucleophilic aromatic substitution.
  • C-2 Position: Functionalized via SNAr reactions. For example, thiols displace chlorine or nitro groups in polar aprotic solvents like DMSO.

Regioselectivity control:

  • Base selection: K2CO3 enhances nucleophilicity at C-4, while CsF promotes C-2 reactivity.
  • Temperature: Lower temperatures (0–25°C) favor C-2 substitution to minimize side reactions.
PositionReagentConditionsYield (%)
C-44-EthoxyanilineDMF, 100°C, 12h68
C-2N-[3-(CF3)phenyl]thioacetamideDMSO, 25°C, 6h72

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substituent Installation

Palladium-mediated couplings enable late-stage diversification of aryl groups:

  • Suzuki-Miyaura Coupling: Introduces the 4-ethoxyphenyl group via reaction of a boronic acid with a brominated pyrimidine precursor. Catalyzed by Pd(PPh3)4 in THF/H2O at 80°C.
  • Buchwald-Hartwig Amination: Installs nitrogen-containing substituents using Pd2(dba)3 and Xantphos, though this is less relevant for the target compound.

Optimized Suzuki conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: Na2CO3
  • Yield: 78%.
Aryl Boronic AcidHalide PrecursorProductYield (%)
4-Ethoxyphenylboronic acid3-Bromo-pyrimidine3-(4-Ethoxyphenyl)-pyrimidine78

XLogP3

6.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

559.12111847 g/mol

Monoisotopic Mass

559.12111847 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

Explore Compound Types